molecular formula C17H17N5O2 B2461628 N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880811-55-2

N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2461628
CAS No.: 880811-55-2
M. Wt: 323.356
InChI Key: MRQZLQXSARJWFE-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzotriazine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the butanamide side chain: This step involves the reaction of the benzotriazine core with a butanoyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of the pyridine moiety: The final step involves the coupling of the intermediate with 5-methyl-2-pyridylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide: can be compared with other benzotriazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. This could make it particularly valuable for certain applications in medicinal chemistry or materials science.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-8-9-15(18-11-12)19-16(23)7-4-10-22-17(24)13-5-2-3-6-14(13)20-21-22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQZLQXSARJWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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